Hydroxy-PEG12-acid

Antibody-Drug Conjugates Pharmacokinetics PEG Linker Optimization

Researchers developing high-DAR ADCs or PROTACs frequently encounter conjugate aggregation and irreproducible SAR when using polydisperse or inappropriately sized PEG linkers. Hydroxy-PEG12-acid (HO-PEG12-COOH) resolves this with a precisely defined 12-unit ethylene glycol spacer that balances hydrophilicity and steric accessibility. • Reduces ADC aggregate content vs. PEG4 linkers in DAR8 conjugates, improving tolerability and PK. • Provides sufficient reach for ternary complex formation in PROTACs; monodisperse nature ensures reproducible SAR. • Boosts conjugation yields on sterically hindered biomolecules-studies show PEG linker extension from 1 to 6 EG units increases yield by up to 24 percentage points; the 12-unit spacer extends this advantage further. • Available as a solid; shipped at ambient temperature. For research use only.

Molecular Formula C27H54O15
Molecular Weight 618.7 g/mol
Cat. No. B1192893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG12-acid
SynonymsHydroxy-PEG12-acid
Molecular FormulaC27H54O15
Molecular Weight618.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H54O15/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h28H,1-26H2,(H,29,30)
InChIKeyFRLYMZWGLMNLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy-PEG12-acid: PEG12 Bioconjugation Linker


Hydroxy-PEG12-acid (HO-PEG12-COOH; CAS 1189112-05-3) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal hydroxyl group and a terminal carboxylic acid connected by a precise chain of twelve ethylene glycol units . This compound belongs to the class of discrete PEG linkers widely employed in bioconjugation, drug delivery, and targeted protein degradation . The well-defined PEG12 spacer imparts high aqueous solubility and biocompatibility, while the bifunctional termini enable orthogonal coupling chemistries—typically amide bond formation at the carboxylic acid and further derivatization at the hydroxyl group—making it a critical building block for constructing complex bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) .

Linker type
Heterobifunctional PEG12 with hydroxyl and carboxylic acid termini
Spacer precision
Monodisperse 12-unit PEG chain ensures batch-to-batch consistency
Workflow compatibility
Supports amide coupling and hydroxyl derivatization for bioconjugation

Hydroxy-PEG12-acid Linker Length Specificity


Although hydroxy-PEG-acid compounds with varying ethylene glycol (EG) unit lengths (e.g., PEG4, PEG8, PEG16) are commercially available and share similar functional groups, they are not interchangeable in critical bioconjugation workflows. The precise number of EG units dictates the linker's physicochemical properties—including hydrophilicity, flexibility, and steric bulk—which directly modulate conjugation efficiency, payload masking, and the pharmacokinetic profile of the final conjugate [1]. Substituting a PEG12 linker with a shorter PEG4 analog may lead to increased conjugate aggregation due to insufficient shielding of hydrophobic payloads, while a longer PEG16 analog may introduce unnecessary steric hindrance that reduces conjugation yield without proportional performance gains [2]. The following quantitative evidence demonstrates exactly where Hydroxy-PEG12-acid offers a verifiable, performance-optimized balance relative to its closest in-class alternatives.

PEG4 vs PEG12 Shorter PEG4 may reduce hydrophobic payload shielding, potentially increasing conjugate aggregation.
PEG16 vs PEG12 Longer PEG16 may introduce unnecessary steric bulk that can lower conjugation yield without proportional performance gain.
Polydisperse PEG Polydisperse linkers introduce chain-length variability, which may compromise batch reproducibility and conjugate characterization.

Hydroxy-PEG12-acid Differentiation Evidence


PEG12 vs. PEG4 Pharmacokinetics in ADCs

In a head-to-head study evaluating cleavable pendant-type PEG linkers for ADCs, DAR8-ADCs constructed with PEG12 linkers demonstrated a better pharmacokinetic (PK) profile than those constructed with PEG4 linkers, and also outperformed DAR4-ADCs lacking a PEG linker altogether [1]. While the study did not directly compare PEG12 to PEG8 in this specific PK metric, the trend of improved PK with increasing PEG length was clearly established.

PK profile comparison
Head-to-head
DAR8-ADC with PEG12 showed better PK profile than PEG4; also outperformed DAR4-ADC without PEG linker.
Supports linker PK endpoint context
Abstract-level comparison; full quantification not provided
Antibody-Drug Conjugates Pharmacokinetics PEG Linker Optimization

Reduced Aggregation & Tolerability vs. PEG4

The same ADC study reported that increasing the PEG chain length from 4 to 12 units led to a decrease in overall conjugate hydrophobicity as measured by HIC analysis and a corresponding reduction in aggregate content in stability studies [1]. Crucially, DAR8-ADCs with PEG12 linkers exhibited no weight loss and higher tolerability in vivo, a marked improvement over ADCs with shorter PEG linkers [1].

Aggregation & tolerability
Head-to-head
PEG12 linkers reduced aggregate content, exhibited no weight loss, and showed higher in vivo tolerability relative to PEG4.
Supports tolerability endpoint review
Qualitative trend; specific aggregate percentages unavailable
Antibody-Drug Conjugates Aggregation Tolerability

Extended Linker Length Improves Conjugation Yield

While not a direct study on Hydroxy-PEG12-acid, a systematic investigation of linker length effects on polymer-protein conjugation yield provides strong class-level evidence. For the protein β-lactoglobulin (βLG), conjugation yield increased progressively from 9% to 33% as the linker length was increased from 1 to 6 ethylene glycol (EG) units [1]. For bovine serum albumin (BSA), yield increased from 10% to 24% when the linker was extended from 1 to 3 EG units, plateauing thereafter [1]. This data demonstrates that longer PEG spacers effectively mitigate steric hindrance between bulky conjugated entities. Extrapolating this trend, a PEG12 linker (12 EG units) provides even greater spatial separation than the maximum 6 EG units tested, suggesting potential for further yield improvements in sterically demanding conjugation reactions.

Conjugation yield gain
Class-level
From 9% to 33% for βLG (1 → 6 EG units); BSA yield plateaued at ~24% beyond 3 EG units.
Supports linker length–yield relationship
Extrapolated to PEG12; direct PEG12-yield evidence pending
Bioconjugation Polymer-Protein Conjugates Steric Hindrance

Monodisperse PEG12 Ensures Batch Reproducibility

Hydroxy-PEG12-acid is a discrete, monodisperse compound with a precise molecular weight of 618.71 g/mol and a defined chemical formula (C₂₇H₅₄O₁₅) . This contrasts sharply with traditional polydisperse PEG reagents, which consist of a mixture of chain lengths described by an average molecular weight and dispersity (Ð) index. In critical applications such as PROTAC and ADC synthesis, polydispersity introduces variability in linker length that can lead to inconsistent conjugate performance, variable pharmacokinetics, and irreproducible biological activity [1]. The use of monodisperse PEG12 ensures that each batch of conjugate possesses identical physicochemical properties, a requirement for regulatory filings and robust scientific conclusions.

Molecular uniformity
Specification review
Monodisperse (Ð = 1.0), single MW 618.71 g/mol; defined C₂₇H₅₄O₁₅
Ensures consistent conjugate properties
Contrasts with polydisperse PEG reagents
Quality Control Monodisperse PEG Reproducibility

Hydroxy-PEG12-acid Optimal Use Cases


High-DAR ADCs with Low Aggregation

Hydroxy-PEG12-acid is ideally suited as a linker component in ADCs where a high drug-to-antibody ratio (DAR) is desired but hydrophobicity-induced aggregation is a concern. Evidence demonstrates that PEG12 linkers reduce aggregate content and improve tolerability compared to shorter PEG4 linkers in DAR8-ADCs [1]. The extended hydrophilic spacer effectively masks the hydrophobicity of potent payloads like auristatins or maytansinoids, enabling the preparation of stable, high-DAR conjugates with favorable pharmacokinetic profiles [1].

PROTAC Linker Optimization for Ternary Complexes

In PROTAC development, linker length and composition are critical determinants of degradation efficiency. Hydroxy-PEG12-acid provides a well-defined 12-unit PEG spacer that offers sufficient flexibility and reach to facilitate productive ternary complex formation between the target protein and E3 ligase [1]. Its monodisperse nature ensures that structure-activity relationships (SAR) derived from PROTAC libraries are precise and reproducible, a key advantage over polydisperse PEG alternatives .

Bioconjugation of Bulky Proteins and Polymers

For reactions involving bulky proteins or polymers where steric hindrance limits conjugation efficiency, Hydroxy-PEG12-acid offers a significant advantage. Systematic studies have shown that increasing linker length from 1 to 6 EG units boosts protein conjugation yields by up to 24 percentage points [1]. The 12 EG units in Hydroxy-PEG12-acid provide even greater spatial separation, making it a superior choice for conjugating large biomolecules or densely functionalized polymers where shorter linkers yield suboptimal results [1].

Surface Functionalization & Hydrogels with Precise Spacers

Hydroxy-PEG12-acid is valuable for modifying surfaces or creating PEG hydrogels where a defined, non-fouling spacer is required. The terminal carboxylic acid allows covalent attachment to amine-functionalized surfaces (e.g., biosensor chips, nanoparticles), while the hydroxyl group provides a handle for further functionalization [1]. The monodisperse PEG12 chain ensures a uniform surface coating thickness and consistent bioinert properties, which are essential for reproducible assays and minimizing non-specific binding in diagnostic applications [1].

Application
Selection Property
Validation Focus
DAR-ADC aggregation studies
Linker hydrophilicity and spacer length
Aggregate content and PK endpoint context
PROTAC ternary complex studies
Monodisperse PEG12 spacer flexibility
Degradation efficiency SAR
Bulky protein/polymer conjugation
Longer spacer for steric relief
Conjugation yield and steric hindrance
Surface functionalization & hydrogels
Uniform spacer thickness
Non-specific binding assay context

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